molecular formula C16H10ClF2NO3 B1402843 2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid CAS No. 1252992-39-4

2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid

Cat. No. B1402843
CAS RN: 1252992-39-4
M. Wt: 337.7 g/mol
InChI Key: OAZNEFKJYXEBEO-XFFZJAGNSA-N
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Description

The compound “2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, an acryloylamino group, and a 3,4-difluoro-phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the acryloylamino group and the introduction of the 3,4-difluoro-phenyl group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoic acid group, the acryloylamino group, and the 3,4-difluoro-phenyl group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoic acid group could participate in acid-base reactions, while the acryloylamino group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoic acid group could make the compound acidic, while the presence of the fluorine atoms could influence its polarity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is acidic, it could be corrosive. Additionally, the presence of the fluorine atoms could potentially make the compound toxic .

properties

IUPAC Name

2-[[(Z)-2-chloro-3-(3,4-difluorophenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO3/c17-11(7-9-5-6-12(18)13(19)8-9)15(21)20-14-4-2-1-3-10(14)16(22)23/h1-8H,(H,20,21)(H,22,23)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZNEFKJYXEBEO-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC(=C(C=C2)F)F)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid
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2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid
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2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid
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2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid
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2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid
Reactant of Route 6
2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid

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